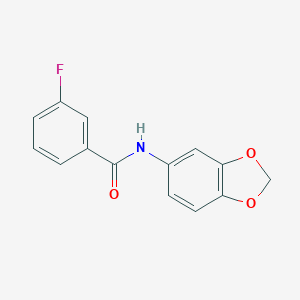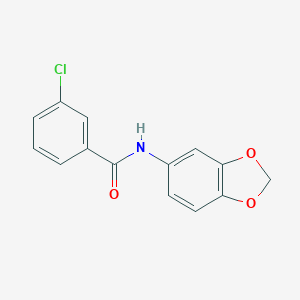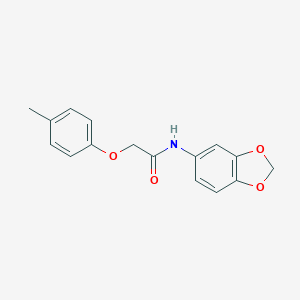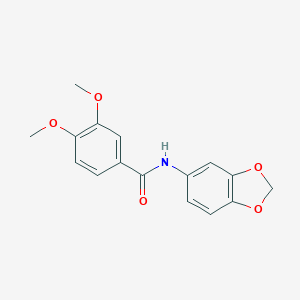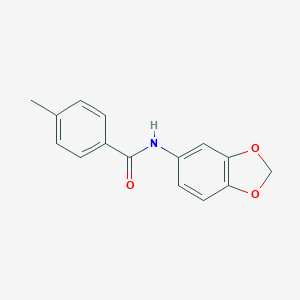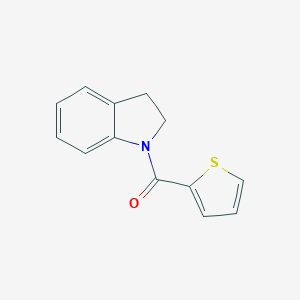
1-(2-Tienilcarbonil)indolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Thienylcarbonyl)indoline is a heterocyclic compound belonging to the indoline family. It exhibits interesting biological properties and presents potential implications in various fields of research and industry. Indoline derivatives are significant due to their presence in natural products and drugs, playing a crucial role in cell biology .
Aplicaciones Científicas De Investigación
1-(2-Thienylcarbonyl)indoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Análisis Bioquímico
Biochemical Properties
Indoline derivatives, such as 1-(2-Thienylcarbonyl)indoline, are known to interact with multiple receptors, which can be beneficial in developing new useful derivatives
Cellular Effects
The cellular effects of 1-(2-Thienylcarbonyl)indoline are not fully understood due to limited research. Indoline derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(2-Thienylcarbonyl)indoline could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Thienylcarbonyl)indoline is not well-documented. Indoline derivatives are known to bind with high affinity to multiple receptors . This suggests that 1-(2-Thienylcarbonyl)indoline might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
The metabolic pathways that 1-(2-Thienylcarbonyl)indoline is involved in are not well-documented. Indole, a related compound, is known to be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . This suggests that 1-(2-Thienylcarbonyl)indoline could potentially be involved in similar metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Thienylcarbonyl)indoline can be synthesized through various methods. One common approach involves the reaction of indoline with 2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of 1-(2-Thienylcarbonyl)indoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Thienylcarbonyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted indoline derivatives.
Mecanismo De Acción
The mechanism of action of 1-(2-Thienylcarbonyl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced production of inflammatory cytokines . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
1-(2-Thienylcarbonyl)indole: Similar structure but with an indole ring instead of indoline.
2-(2-Thienylcarbonyl)indoline: Positional isomer with the thienylcarbonyl group at a different position.
1-(2-Furylcarbonyl)indoline: Similar structure but with a furan ring instead of thiophene
Uniqueness: 1-(2-Thienylcarbonyl)indoline is unique due to its specific combination of the indoline and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13(12-6-3-9-16-12)14-8-7-10-4-1-2-5-11(10)14/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTAKECNNPRRSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
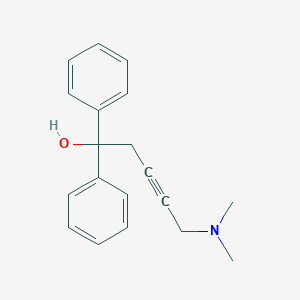
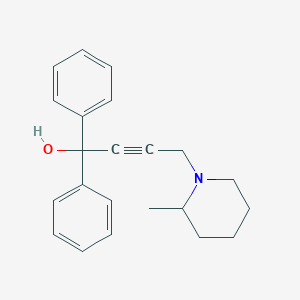
![9-[4-(Dimethylamino)but-1-ynyl]fluoren-9-ol](/img/structure/B398419.png)
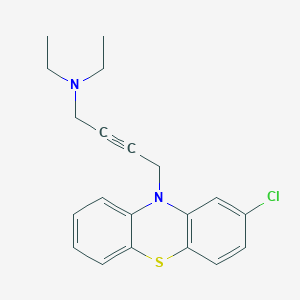

![2-Oxo-2-phenylethyl phenyl[(trifluoroacetyl)amino]acetate](/img/structure/B398424.png)
![N-[4-(benzhydryloxy)-2-butynyl]-N,N-diethylamine](/img/structure/B398425.png)
![5-benzyl-3-methyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B398428.png)
